Triphenylene

Catalog No.
S600804
CAS No.
217-59-4
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylene

CAS Number

217-59-4

Product Name

Triphenylene

IUPAC Name

triphenylene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H

InChI Key

SLGBZMMZGDRARJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24

Solubility

1.80e-07 M

Synonyms

1,2,3,4-Dibenznaphthalene; 9,10-Benzophenanthrene; 9,10-Benzphenanthrene; Benzo[l]phenanthrene; Isochrysene; NSC 57455

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24

Organic Electronics and Optoelectronics

Triphenylene's rigid planar structure and extended π-conjugation system, characterized by delocalized electrons, make it a promising candidate for organic electronics and optoelectronics. Research explores its potential in:

  • Organic Photovoltaic (OPV) Solar Cells: Triphenylene derivatives are being investigated as donor materials in OPV cells due to their ability to absorb sunlight efficiently and transport photogenerated charges .
  • Organic Light-Emitting Diodes (OLEDs): Triphenylene-based materials are being studied for their potential applications in OLEDs due to their tunable photoluminescence properties, allowing for efficient light emission in various colors .

Liquid Crystals and Self-Assembly

Triphenylene exhibits unique self-assembly properties due to its planar structure and intermolecular interactions. This makes it a valuable material for research in:

  • Discotic Liquid Crystals: Triphenylene derivatives can form discotic liquid crystals, where the molecules self-assemble into disc-like structures with potential applications in organic electronics and photonics .
  • Organic Photovoltaics: The self-assembly properties of triphenylene can be utilized to create ordered structures in organic solar cells, potentially improving their efficiency by facilitating charge transport .

Materials Science and Catalysis

Triphenylene's rigid structure and chemical stability make it a versatile material for research in:

  • Organic Frameworks (OFMs): Triphenylene can be incorporated into OFMs, porous organic materials with potential applications in gas storage, separation, and catalysis .
  • Catalysis: Triphenylene derivatives are being explored as catalysts for various chemical reactions due to their ability to bind and activate specific molecules .

Triphenylene is an organic compound with the chemical formula C18H12C_{18}H_{12}. It is classified as a flat polycyclic aromatic hydrocarbon, consisting of four fused benzene rings arranged in a planar structure. This configuration allows for a delocalized 18π18-\pi electron system, contributing to its resonance stability. Triphenylene exhibits a symmetry group of D3hD_{3h} and appears as a white or colorless solid at room temperature. Its unique structure makes it an interesting subject of study in various fields, particularly in materials science and organic chemistry .

  • Triphenylene derivatives can exhibit interesting properties like liquid crystallinity. These liquid crystals can self-assemble into ordered structures, finding applications in displays and optoelectronic devices [].
  • Additionally, functional groups attached to the triphenylene core can influence its interaction with light and electrical conductivity, making it a potential candidate for organic electronics research [].
  • Limited information exists regarding the specific hazards of triphenylene.
  • As with most organic compounds, it's advisable to handle triphenylene with care in a well-ventilated laboratory environment and follow standard laboratory safety protocols [].
Due to its aromatic nature. Notably, it is resistant to hydrogenation compared to its isomers, such as chrysene and tetracene, due to its resonance stability. Key reactions involving triphenylene include:

  • Electrophilic Substitution: Triphenylene can undergo electrophilic substitution reactions, typical for aromatic compounds.
  • Oxidation: Triphenylene can be oxidized under certain conditions, leading to various derivatives.
  • Formation of Molecular Receptors: It can be modified to create molecular receptors through classical

Triphenylene can be synthesized through various methods:

  • Trimerization of Benzyne: This method involves the reaction of benzyne derivatives to form triphenylene.
  • Biphenyl Derivative Trapping: Another approach includes trapping benzyne with biphenyl derivatives.
  • Suzuki–Miyaura Cross-Coupling: A more recent method involves a two-step process combining Suzuki–Miyaura cross-coupling followed by Scholl oxidation to yield triphenylene-based compounds .

Triphenylene has several applications across different fields:

  • Liquid Crystals: Due to its disc-shaped structure, triphenylene serves as a core component in discotic liquid crystals, which are used in display technologies.
  • Organic Electronics: It is utilized in organic photovoltaic devices and organic light-emitting diodes due to its electronic properties.
  • Molecular Sensors: Triphenylene derivatives are explored for use in molecular sensing applications due to their ability to interact with various analytes .

Studies have focused on the interactions of triphenylene with other molecules and materials:

  • Molecular Recognition: Triphenylene derivatives have been investigated for their ability to selectively bind certain molecules, making them useful in sensor applications.
  • Environmental Fate: Research has also examined the degradation pathways of triphenylene in the environment, particularly regarding its interactions with hydroxyl radicals and other reactive species .

Several compounds share structural similarities with triphenylene. Here are some notable examples:

CompoundStructure TypeUnique Features
ChryseneFour fused benzene ringsMore reactive than triphenylene
Benz[a]anthraceneFive fused benzene ringsKnown for carcinogenic properties
Benzo[c]phenanthreneFive fused benzene ringsExhibits different electronic properties
TetraceneFour fused benzene ringsMore prone to hydrogenation

Triphenylene stands out due to its enhanced resonance stability and resistance to hydrogenation compared to these similar compounds. Its unique planar structure and electronic properties make it particularly valuable in advanced material applications .

XLogP3

4.9

Boiling Point

425.0 °C

LogP

5.49 (LogP)

Melting Point

199.0 °C

UNII

18WX3373I0

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (76.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H371 (18.75%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (59.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (73.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.10e-08 mmHg

Pictograms

Health Hazard Environmental Hazard

Corrosive;Health Hazard;Environmental Hazard

Other CAS

217-59-4

Wikipedia

Triphenylene

Biological Half Life

378.01 Days
0.83 Days

Dates

Modify: 2023-08-15
Sawada et al. Minimal nucleotide duplex formation in water through enclathration in self-assembled hosts. Nature Chemistry, doi: 10.1038/nchem.100, published online 22 February 2009. http://www.nature.com/naturechemistry

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